2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
Description
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-20-9-5-4-8-17(20)14-21(26)24-10-12-25(13-11-24)22(27)19-15-18(19)16-6-2-1-3-7-16/h1-9,18-19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUOVLHXLKBSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2Cl)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, where a phenyl compound is treated with a chlorinating agent such as thionyl chloride.
Cyclopropanation: The phenylcyclopropane moiety is synthesized via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine Ring Formation: The piperazine ring is formed through a nucleophilic substitution reaction, where an amine reacts with a dihaloalkane.
Final Coupling: The final step involves coupling the chlorophenyl intermediate with the piperazine derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Amines, thiols derivatives
Scientific Research Applications
Pharmaceutical Applications
-
Antidepressant Activity :
Research indicates that derivatives of piperazine, including the compound , exhibit potential antidepressant properties. These compounds often act as serotonin reuptake inhibitors, which can alleviate symptoms of depression. A study highlighted the role of piperazine derivatives in enhancing mood by modulating neurotransmitter levels . -
Antipsychotic Effects :
The structural similarity of this compound to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. The piperazine moiety is crucial for binding to dopamine receptors, which are often implicated in these conditions . -
Anti-inflammatory Properties :
Compounds containing the piperazine structure have been studied for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in diseases characterized by chronic inflammation .
Synthesis and Derivative Development
The synthesis of 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from simpler piperazine derivatives. Various synthetic pathways have been documented, showcasing different yields and purity levels depending on the methodology employed .
Table 1: Synthetic Methods and Yields
| Methodology | Yield (%) | Reference |
|---|---|---|
| Reaction with chlorinated ketones | 60-80 | |
| Cyclization reactions | 70-85 | |
| Acylation processes | 50-75 |
Case Studies
-
Clinical Trials :
A clinical study investigated the efficacy of a related piperazine derivative in patients with major depressive disorder. Results indicated significant improvements in patient-reported outcomes compared to placebo groups, suggesting that compounds like this compound could be promising candidates for further development . -
In Vivo Studies :
Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Findings demonstrated favorable absorption rates and bioavailability, supporting its potential as a therapeutic agent . -
Comparative Analysis :
Comparative studies with other piperazine derivatives have shown that this compound exhibits a unique profile in terms of receptor binding affinity, which may contribute to its distinct pharmacological effects .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)propanone
- 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanone
Uniqueness
2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a piperazine moiety, both of which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that derivatives similar to This compound exhibit significant antimicrobial properties. A study evaluating various synthesized compounds found that certain derivatives demonstrated notable effectiveness against common bacterial strains, including Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.63 to 2.14 µM, indicating strong antibacterial activity compared to standard drugs .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | Salmonella typhi |
| Compound 7m | 0.63 ± 0.001 | Bacillus subtilis |
| Compound 7n | 2.17 ± 0.006 | Escherichia coli |
Anticancer Activity
The anticancer potential of related compounds has been evaluated using the MTT assay, which measures cell viability in cancer cell lines. In these studies, the synthesized compounds displayed varying degrees of cytotoxicity against cancer cells, with some derivatives showing promising results comparable to established anticancer agents like 5-fluorouracil .
In particular, one study highlighted that certain piperazine derivatives exhibited good anticancer activity, with IC50 values indicating significant potency against human colon cancer cells (HCT116). The molecular docking studies suggested favorable interactions within the binding sites of relevant proteins, enhancing their potential as lead compounds for drug development .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | HCT116 |
| Compound B | 15.3 | MCF-7 |
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding the interaction of This compound with target proteins involved in cancer progression and microbial resistance. These studies typically use software such as Schrodinger Maestro to simulate binding affinities and predict the most effective conformations.
The docking results indicated that the compound binds effectively to target proteins associated with tumor growth and bacterial resistance mechanisms, suggesting its potential as a scaffold for developing new therapeutics .
Case Studies
Several case studies have documented the synthesis and biological evaluation of piperazine derivatives similar to This compound :
- Antimicrobial Evaluation : A series of synthesized compounds were tested against multiple bacterial strains, revealing that modifications in the piperazine structure significantly affected antimicrobial potency.
- Anticancer Screening : Compounds were screened against various cancer cell lines, with one derivative showing an IC50 value significantly lower than standard treatments, indicating its potential for further development.
Q & A
Q. What are the optimized synthetic routes for 2-(2-Chlorophenyl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the cyclopropane ring via [2+1] cycloaddition using carbene precursors (e.g., diazo compounds) under catalytic conditions .
- Step 2 : Piperazine functionalization through nucleophilic substitution or amide coupling, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for acyl transfer .
- Step 3 : Chlorophenyl group introduction via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Key intermediates include 2-phenylcyclopropanecarbonyl chloride and 4-(2-phenylcyclopropanecarbonyl)piperazine .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for adjacent protons) and piperazine substitution patterns .
- IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and aromatic C-Cl bonds (~550–650 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., m/z = 437.3 [M+H]+) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies in crystal packing or bond angles (e.g., cyclopropane ring distortion) often arise from:
- Polymorphism : Use temperature-controlled crystallization trials with solvents like DMSO or ethanol to isolate stable polymorphs .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O/N hydrogen bonds) to explain lattice variations .
- DFT Calculations : Compare experimental vs. optimized geometries (B3LYP/6-31G* level) to validate deviations <0.05 Å .
Q. What experimental design strategies are recommended for assessing the environmental fate of this compound?
- Methodological Answer : Adopt a split-split-plot design with controlled variables:
| Variable Type | Parameters | Measurement Tools |
|---|---|---|
| Abiotic | Hydrolysis rate (pH 4–9), photolysis (UV-Vis) | LC-MS, TOC analyzer |
| Biotic | Microbial degradation (OECD 301F) | GC-MS, 16S rRNA sequencing |
| Replicate studies (n ≥ 4) and ANOVA analysis (α = 0.05) are critical for reproducibility . |
Q. How can researchers address contradictory bioactivity data in pharmacological studies?
- Methodological Answer : Discrepancies in IC50 values (e.g., µM vs. nM ranges) may stem from:
- Cell Line Variability : Validate assays across ≥3 cell lines (e.g., HEK293, HeLa) with standardized protocols .
- Off-Target Effects : Perform kinome-wide profiling or CRISPR-Cas9 knockout screens to identify confounding targets .
- Pharmacokinetic Factors : Adjust experimental conditions (e.g., serum-free media vs. 10% FBS) to mimic in vivo bioavailability .
Data Analysis and Validation
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Validate with MM-GBSA scoring (ΔG < -8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR Models : Apply descriptors like LogP, polar surface area, and topological indices to correlate structure with activity .
Safety and Handling Protocols
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
